

Total Synthesis of Methyl Streptonigrin: An Application Note and Protocol

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Compound of Interest

Compound Name: Methyl streptonigrin

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This document provides a detailed protocol for the total synthesis of (±)-streptonigrin, a potent antitumor antibiotic. The presented methodology is based on the second-generation synthesis developed by Donohoe and coworkers, which is notable for its efficiency and use of modern synthetic techniques.[1] Additionally, this note includes the subsequent procedure for the preparation of **methyl streptonigrin** (streptonigrin methyl ester), a derivative with reported biological activity.[2]

Introduction

Streptonigrin, first isolated from *Streptomyces flocculus*, is a complex aminoquinone antibiotic that has garnered significant interest due to its broad-spectrum anticancer activity.[3][4] Its intricate molecular architecture, featuring a densely functionalized pentasubstituted pyridine core, has made it a challenging target for total synthesis. The Donohoe synthesis provides a convergent and high-yielding route to (±)-streptonigrin, facilitating access to this important molecule for further biological investigation and analog development.[1][5][6] The overall synthesis is completed in 14 linear steps with an 11% overall yield from inexpensive starting materials.[1][5][6]

Overall Synthetic Strategy

The second-generation total synthesis of (±)-streptonigrin by Donohoe et al. employs a strategy centered around the construction of a key pentasubstituted pyridine fragment via a ring-closing

metathesis (RCM) reaction.^{[1][5]} This key fragment is then elaborated and coupled with other building blocks to assemble the tetracyclic core of streptonigrin.

Experimental Protocols

The following protocols detail the key steps in the total synthesis of (±)-streptonigrin and its conversion to **methyl streptonigrin**.

Synthesis of the Pentasubstituted Pyridine Core

Step 1: Synthesis of Methoxyamine Intermediate

A condensation reaction between methoxyamine hydrochloride and ethyl glyoxalate, followed by a regioselective zinc-mediated crotylation, furnishes the methoxyamine intermediate. This two-step process proceeds in high yield.^[1]

Step 2: Acylation to form the RCM Precursor

The methoxyamine intermediate is acylated with acryloyl chloride to generate the precursor for the ring-closing metathesis reaction.^[1]

Step 3: Ring-Closing Metathesis (RCM)

The diene precursor undergoes an intramolecular RCM reaction to form the dihydropyridone ring. This key step utilizes a ruthenium-based catalyst.^[1]

Step 4-9: Elaboration of the Pyridine Ring

A series of functional group manipulations, including nitration, triflation, reduction, and bromination, are carried to install the requisite substituents on the pyridine ring, ultimately affording the fully functionalized pentasubstituted pyridine fragment.^[1]

Assembly of the Tetracyclic Core and Final Steps

Step 10: Synthesis of the D-Ring Fragment

The D-ring fragment is prepared from commercially available 2,3-dimethoxyphenol through bromination.^[1]

Step 11-14: Unification and Final Transformations

The pentasubstituted pyridine and D-ring fragments are coupled via a Suzuki-Miyaura cross-coupling reaction. Subsequent steps involve the formation of the quinoline-5,8-dione moiety and final deprotection to yield (±)-streptonigrin.^[1]

Preparation of Methyl Streptonigrin (Streptonigrin Methyl Ester)

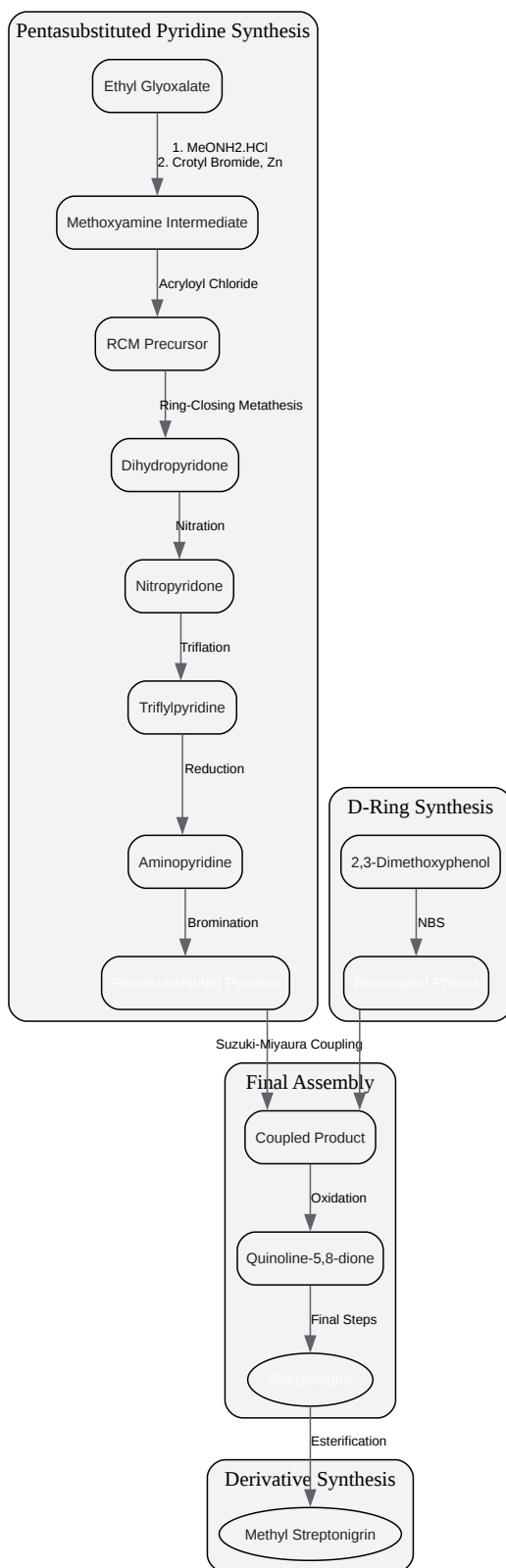
(±)-Streptonigrin is converted to its methyl ester derivative through esterification. This can be achieved by treating streptonigrin with an appropriate methylating agent in the presence of a catalyst. The methyl ester of streptonigrin has been reported to be less toxic than the parent compound while retaining antitumor efficacy.^[2]

Quantitative Data

Step	Reaction	Reagents and Conditions	Yield (%)
1-2	Methoxyamine formation and Acylation	1. MeONH ₂ ·HCl, Ethyl glyoxalate; 2. Crotyl bromide, Zn; 3. Acryloyl chloride	92 (over 3 steps)
3	Ring-Closing Metathesis	Grubbs II catalyst	Not specified
4	Nitration	HNO ₃ , H ₂ SO ₄	88
5	Triflation	Tf ₂ O, DTBMP	80
6-7	Reduction and Bromination	Fe, AcOH; then NBS	Not specified
8-10	D-Ring and B-Ring Fragment Synthesis	Various	Not specified
11	Suzuki-Miyaura Coupling	Pd catalyst, base	Not specified
12-14	Final Assembly and Deprotection	Various	Not specified
Overall	Total Synthesis of (±)-Streptonigrin	14 steps from ethyl glyoxalate	11

Visualizations

Experimental Workflow: Total Synthesis of (±)-Streptonigrin

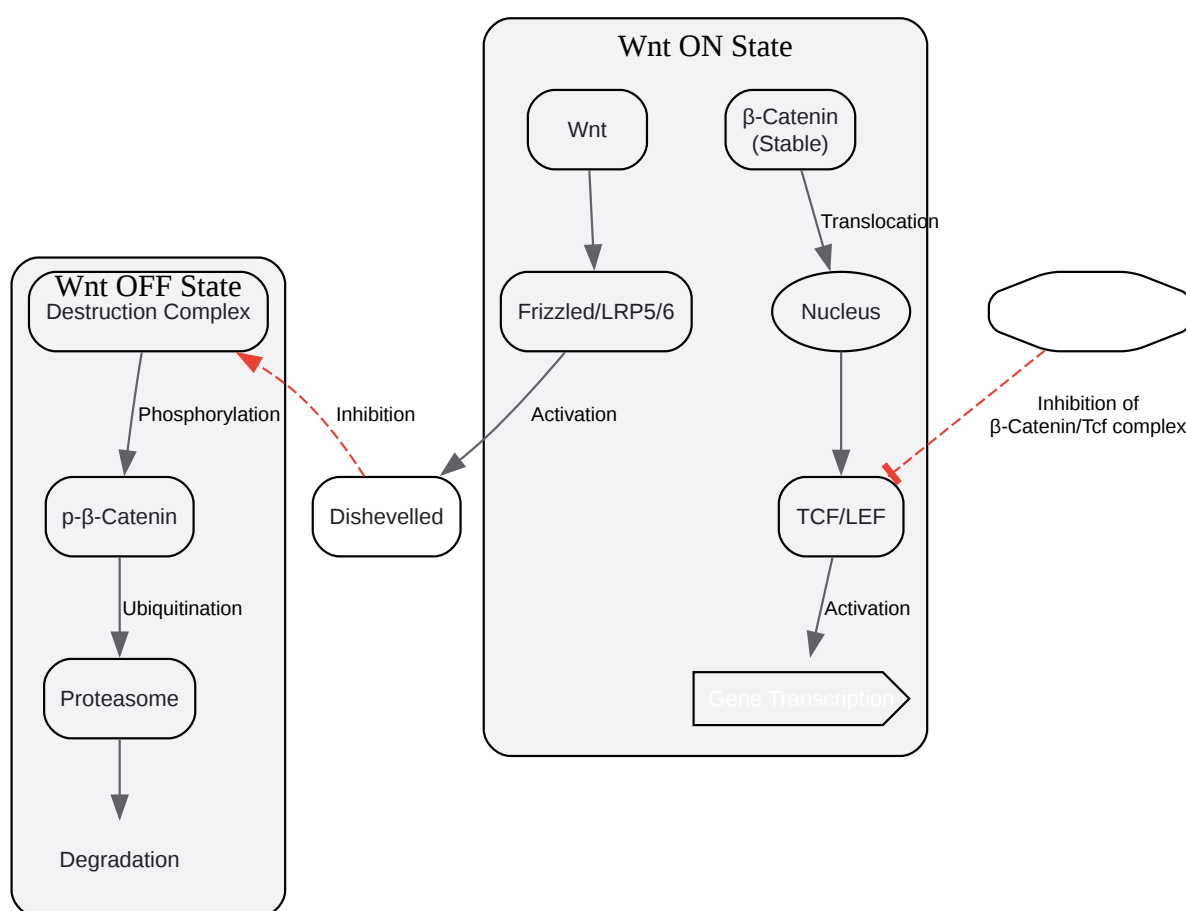


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Caption: Overall workflow for the total synthesis of (±)-streptonigrin and **methyl streptonigrin**.

Signaling Pathway: Streptonigrin Inhibition of β -Catenin Signaling

Streptonigrin has been shown to exert its cytotoxic effects in certain cancer cells by inhibiting the β -catenin/Tcf signaling pathway.[7] The following diagram illustrates the canonical Wnt/ β -catenin signaling pathway and the proposed point of inhibition by streptonigrin.



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Caption: Streptonigrin inhibits the β -catenin/Tcf complex, blocking gene transcription.

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